Friction Reduction: Dimethyl Octadecylphosphonate is the Most Preferred Additive in Crankcase Lubricants for Fuel Economy Gains
In lubricating oil formulations for internal combustion engines, dimethyl octadecylphosphonate is explicitly identified as the 'most preferred additive' over other alkylphosphonates with varying chain lengths (C12–C30) [1]. The patent literature demonstrates that while a range of dimethyl alkylphosphonates are claimed, the C18 derivative (dimethyl octadecylphosphonate) is the sole compound designated as most preferred, indicating superior friction-reducing performance that translates to measurable fuel economy improvements [1][2].
| Evidence Dimension | Friction Reduction Performance Ranking |
|---|---|
| Target Compound Data | Designated 'most preferred additive' |
| Comparator Or Baseline | Other dimethyl alkylphosphonates (e.g., C12, C16, C20, C30) classified as 'preferred' or merely 'examples' |
| Quantified Difference | Qualitative ranking (most preferred vs. non-most preferred) supported by claimed fuel consumption reduction in engine tests; concentration range 0.05–3 wt%, preferably 0.3–1.5 wt% |
| Conditions | Crankcase lubricating oil for internal combustion engines; composition includes major amount of lubricating oil plus friction-reducing amount of phosphonate |
Why This Matters
This explicit patent preference signals empirically validated superior performance in reducing engine friction, directly impacting fuel economy and making it the rational procurement choice for formulating high-efficiency engine oils.
- [1] Papay, A. G. Lubricating oil. U.S. Patent 4,158,633, June 19, 1979. View Source
- [2] Papay, A. G. Lubricating oil composition. U.S. Patent 4,228,020, October 14, 1980. View Source
